molecular formula C27H46NO4+ B10765822 Arachidonoyl-L-carnitine (chloride)

Arachidonoyl-L-carnitine (chloride)

Cat. No.: B10765822
M. Wt: 448.7 g/mol
InChI Key: RBFQHRALHSUPIA-ZEGAFRGUSA-O
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Description

Arachidonoyl-L-carnitine (chloride) is a biochemical compound that belongs to the class of acylcarnitines. It is formed by the conjugation of arachidonic acid with L-carnitine. This compound plays a crucial role in the transport of fatty acids into the mitochondria, facilitating their metabolism. The molecular formula of Arachidonoyl-L-carnitine (chloride) is C27H46NO4Cl, and it has a molecular weight of 484.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arachidonoyl-L-carnitine (chloride) involves the esterification of L-carnitine with arachidonic acid. This reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity. The reaction can be represented as follows:

L-carnitine+Arachidonic acidArachidonoyl-L-carnitine (chloride)\text{L-carnitine} + \text{Arachidonic acid} \rightarrow \text{Arachidonoyl-L-carnitine (chloride)} L-carnitine+Arachidonic acid→Arachidonoyl-L-carnitine (chloride)

Industrial Production Methods: Industrial production of Arachidonoyl-L-carnitine (chloride) involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high purity levels required for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Arachidonoyl-L-carnitine (chloride) can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert Arachidonoyl-L-carnitine (chloride) into its reduced forms, potentially altering its biological properties.

    Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroperoxides, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Arachidonoyl-L-carnitine (chloride) has a wide range of applications in scientific research:

Mechanism of Action

Arachidonoyl-L-carnitine (chloride) facilitates the transport of fatty acids into the mitochondria by forming esterified carnitine derivatives. These derivatives are then transported across the mitochondrial membrane, where they undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and mitochondrial transport proteins, which are essential for the proper functioning of this transport mechanism .

Comparison with Similar Compounds

    Palmitoyl-L-carnitine: Another acylcarnitine formed from palmitic acid and L-carnitine.

    Oleoyl-L-carnitine: Formed from oleic acid and L-carnitine.

    Stearoyl-L-carnitine: Derived from stearic acid and L-carnitine.

Comparison: Arachidonoyl-L-carnitine (chloride) is unique due to its polyunsaturated fatty acid chain, which imparts distinct biological properties compared to other acylcarnitines. This uniqueness makes it particularly valuable in studying the metabolism of polyunsaturated fatty acids and their role in cellular energy production .

Properties

Molecular Formula

C27H46NO4+

Molecular Weight

448.7 g/mol

IUPAC Name

[(2R)-3-carboxy-2-[(5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl]-trimethylazanium

InChI

InChI=1S/C27H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4/h9-10,12-13,15-16,18-19,25H,5-8,11,14,17,20-24H2,1-4H3/p+1/b10-9-,13-12+,16-15-,19-18-/t25-/m1/s1

InChI Key

RBFQHRALHSUPIA-ZEGAFRGUSA-O

Isomeric SMILES

CCCCC/C=C\C/C=C/C/C=C\C/C=C\CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C

Origin of Product

United States

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